molecular formula C6H15O15P3 B1254044 Inositol 1,2,5-triphosphate CAS No. 28841-61-4

Inositol 1,2,5-triphosphate

Cat. No.: B1254044
CAS No.: 28841-61-4
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-GTTIYYRPSA-N
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Description

Inositol 1,2,5-triphosphate (Ins(1,2,5)P₃) is a lesser-studied isomer of inositol trisphosphates, which are critical signaling molecules involved in cellular processes such as calcium mobilization and metabolic regulation. Unlike its well-characterized counterpart, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), Ins(1,2,5)P₃ is primarily identified as an intermediate in the enzymatic degradation of higher inositol phosphates, such as myo-inositol hexaphosphate (phytic acid) . It has also been implicated in specialized neural functions, as it forms part of the P400 protein complex in cerebellar Purkinje cells, suggesting a role in neuronal signaling .

Properties

CAS No.

28841-61-4

Molecular Formula

C6H15O15P3

Molecular Weight

420.1 g/mol

IUPAC Name

[(1R,2R,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4+,5-,6+/m1/s1

InChI Key

MMWCIQZXVOZEGG-GTTIYYRPSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

inositol 1,2,5-triphosphate
myo-inositol 1,2,5-triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)
  • Structure: Phosphate groups at positions 1, 4, and 5 of the myo-inositol ring.
  • Function : Acts as a primary secondary messenger by binding to Ins(1,4,5)P₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytosol .
  • Receptor Affinity: High affinity for IP₃Rs, with EC₅₀ values in the nanomolar range .
  • Physiological Roles : Regulates vascular smooth muscle contraction, hormone secretion, and neuronal signaling .
Inositol 1,2,5-Trisphosphate (Ins(1,2,5)P₃)
  • Structure : Phosphate groups at positions 1, 2, and 3.
  • Function: Not a direct Ca²⁺ mobilizer; instead, it is a metabolic intermediate during the breakdown of myo-inositol hexaphosphate by bacterial phytases .
  • Metabolic Pathway: Generated via sequential dephosphorylation of myo-inositol hexaphosphate → 1,2,4,5,6-pentakisphosphate → 1,2,5,6-tetrakisphosphate → 1,2,5-trisphosphate .
Inositol 1,2-(cyclic)-4,5-Trisphosphate (Ins(1,2-c)4,5P₃)
  • Structure : Cyclic phosphate bridge between positions 1 and 2, with additional phosphates at 4 and 4.
  • Synthesis : Produced from Ins(1,4,5)P₃ using water-soluble carbodiimide, yielding ~20–30% conversion .
  • Function : Resists enzymatic degradation compared to linear isomers; may act as a stable modulator of Ins(1,4,5)P₃-dependent pathways .

Receptor Binding and Signaling

Compound Receptor Interaction Calcium Release Efficacy Key References
Ins(1,4,5)P₃ Binds IP₃Rs with high affinity Strong (EC₅₀ ~10–100 nM)
Ins(1,2,5)P₃ No IP₃R binding; binds P400 protein Not observed
Ins(1,2-c)4,5P₃ Partial agonist/antagonist of IP₃Rs Weak or inhibitory
Degradation
  • Ins(1,4,5)P₃ : Dephosphorylated to Ins(1,4)P₂ by 5-phosphatases or phosphorylated to Ins(1,3,4,5)P₄ by 3-kinases .
  • Ins(1,2,5)P₃: Further dephosphorylated to Ins(1,2)P₂ and eventually myo-inositol .

Pharmacological and Therapeutic Relevance

  • Ins(1,4,5)P₃ Antagonists : Synthetic analogs (e.g., 1-PP-Ins(4,5)P₂) show promise in modulating aberrant calcium signaling in diseases like cancer and neurodegeneration .
  • Ins(1,2,5)P₃: Limited therapeutic exploration due to its metabolic role, though its structural analogs may inform drug design targeting inositol phosphate pathways .

Q & A

Q. What established methodologies exist for synthesizing Inositol 1,2,5-triphosphate and its analogs?

  • Methodological Answer : Synthetic routes often employ phosphoramidite chemistry for regioselective phosphorylation. For example:
  • Stepwise phosphorylation : Use of benzyl-protected phosphoramidites [(BnO)₂PN(iPr)₂] with activators like 1H-tetrazole, followed by oxidation with m-CPBA to yield phosphate esters (63–73% yield) .
  • Orthogonal protection strategies : Selective deprotection using systems like AlCl₃-NaI or AlCl₃-dimethylaniline to remove methyl or benzyl groups without disrupting sensitive functional groups .
  • Enzymatic resolution : Lipases or phosphatases achieve stereochemical purity by selectively hydrolyzing specific phosphate esters, as demonstrated in IP3 analog synthesis .

Q. How is this compound quantified in live-cell systems?

  • Methodological Answer :
  • Fluorescent biosensors : Genetically encoded probes (e.g., GFP-tagged IP3-binding domains) enable real-time tracking in live cells. Calibration requires parallel HPLC validation to avoid interference from endogenous phosphates .
  • Radiolabeled assays : Use of ³H- or ³²P-labeled precursors in agonist-stimulated cells, followed by extraction with perchloric acid and anion-exchange chromatography for separation .

Q. What role does this compound play in calcium signaling compared to 1,4,5-triphosphate?

  • Methodological Answer :
  • Pathway specificity : While 1,4,5-triphosphate (IP3) activates IP3 receptors (ITPRs) on the endoplasmic reticulum to release Ca²⁺ , the 1,2,5-isomer is implicated in Gq-coupled pathways , such as PGI2 receptor signaling, which elevates cAMP and induces Ca²⁺ flux via phospholipase C (PLC) activation .
  • Calcium imaging : Use Fura-2 or Fluo-4 dyes in cells treated with pathway-specific inhibitors (e.g., U73122 for PLC) to distinguish isomer-specific effects .

Advanced Research Questions

Q. How do structural modifications of this compound affect receptor binding and signaling outcomes?

  • Methodological Answer :
  • Analog synthesis : Replace phosphate groups with non-hydrolysable analogs (e.g., phosphorothioates) or fluorinated derivatives to assess binding kinetics. For example, xestospongin C, a membrane-permeable ITPR antagonist, is used to block 1,4,5-triphosphate signaling .
  • Surface plasmon resonance (SPR) : Immobilize ITPR fragments to measure binding affinity (Kd) of analogs. Discrepancies in EC50 values across studies may arise from cell-type-specific receptor isoforms (e.g., ITPR2 vs. ITPR3) .

Q. How can researchers resolve contradictions in reported calcium release kinetics for this compound?

  • Methodological Answer :
  • Standardized buffers : Variations in intracellular Mg²⁺ or pH alter ITPR sensitivity. Use chelators (e.g., BAPTA) to control Ca²⁺ levels during patch-clamp experiments .
  • Single-channel recording : Compare Ca²⁺ flux in HEK293 cells expressing recombinant ITPR subtypes to isolate isomer-specific effects .

Q. What challenges exist in achieving stereochemical purity during this compound synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use myo-inositol derivatives with temporary protecting groups (e.g., 2-[2-(aryloxy)ethyl]benzoates) to direct phosphorylation to the 1,2,5-positions .
  • Chromatographic resolution : Reverse-phase HPLC with chiral columns (e.g., cyclodextrin-based) separates diastereomers. Purity is validated via ³¹P NMR .

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